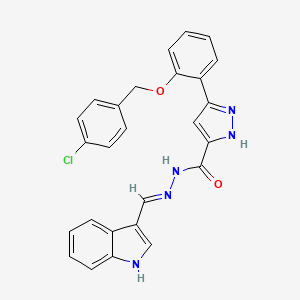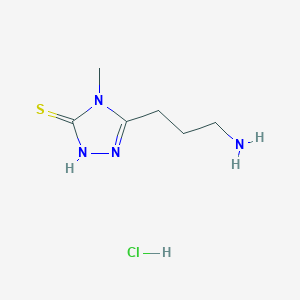![molecular formula C13H18ClN B2583346 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride CAS No. 3160-23-4](/img/structure/B2583346.png)
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N.ClH/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1;/h7-8,14H,1-6,9H2;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Superacidic Activation and Electrophilic Reactions
A study by Koltunov et al. (2002) discusses the superacidic activation of 1- and 3-isoquinolinols and their electrophilic reactions, which result in selective ionic hydrogenation and condensation processes under the influence of aluminum chloride. This work highlights the mechanism involving superelectrophilic dicationic intermediates, relevant to understanding the reactivity of similar isoquinoline derivatives (Koltunov, Prakash, Rasul, & Olah, 2002).
Novel Derivatives and Antiviral Potency
Krysantieva et al. (2023) report the synthesis of a novel tetrahydroquinazoline derivative from ambroxol hydrochloride, demonstrating potential against SARS-CoV-2 proteins. This study exemplifies how derivatives of complex isoquinoline structures can be synthesized and evaluated for biological activity, showing the interdisciplinary applications of such compounds in medicinal chemistry and virology (Krysantieva, Voronina, & Safin, 2023).
Photophysical Properties and Sensor Applications
Research by Li et al. (2013) on tetraaryldibenzo[f,h]imidazo[1,2-b]isoquinolines explores the synthesis and photophysical properties of these compounds. Their strong emissions and potential as fluorescent chemosensors for detecting solvent polarity, acidity, or trace amounts of nitroaromatics demonstrate the versatility of isoquinoline derivatives in materials science and sensor technology (Li, Hu, Li, Hu, Wang, Lu, & Wang, 2013).
Structural Aspects and Properties of Amide Derivatives
A study by Karmakar, Sarma, & Baruah (2007) delves into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. This research provides insights into the crystal structures and fluorescence properties of these compounds, contributing to the understanding of their potential applications in crystal engineering and optical materials (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Isoquinolines and Tetrahydroquinolines via C-H Bond Activation
Parthasarathy & Cheng (2009) describe a rhodium-catalyzed C-H bond activation method for the regioselective synthesis of isoquinoline and tetrahydroquinoline derivatives. This method represents an efficient approach to constructing complex heterocyclic structures, showcasing the chemical versatility and potential applications of isoquinoline derivatives in synthetic chemistry (Parthasarathy & Cheng, 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1;/h7-8,14H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSJXEWHNCYMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CCNC3)C=C2C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride | |
CAS RN |
3160-23-4 |
Source


|
| Record name | 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)


![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)

![6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2583279.png)
![(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2583281.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide](/img/structure/B2583283.png)
![ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2583284.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B2583286.png)